4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione

Catalog No.
S861116
CAS No.
1154384-08-3
M.F
C7H12ClNO3S
M. Wt
225.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione

CAS Number

1154384-08-3

Product Name

4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione

IUPAC Name

2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

InChI

InChI=1S/C7H12ClNO3S/c1-6(8)7(10)9-2-4-13(11,12)5-3-9/h6H,2-5H2,1H3

InChI Key

BRWFTWQLXXUNRW-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCS(=O)(=O)CC1)Cl

Canonical SMILES

CC(C(=O)N1CCS(=O)(=O)CC1)Cl

Chemical Weapons Convention Compliance

Scientific Field: Analytical Chemistry Summary: This compound is used in the derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Methods: The compound is used in a derivatization technique developed for the analysis of Schedule 3 chemicals listed in the CWC. It involves derivatization using 1-propanol in a pyridine solution for GC-MS analysis. Results: The method has shown good reproducibility with relative standard deviations (RSDs) from 3 to 13% and derivatization recovery between 66% to 80% for various chemicals.

Chemical Surface Functionalization

Scientific Field: Material Science Summary: 2-Chloropropionyl chloride, a related compound, is used in the chemical surface functionalization of parylene C . Methods: The compound is involved in the synthesis of various intermediates which are then used to modify the surface properties of parylene C. Results: The functionalization process enhances the material’s properties, making it suitable for advanced applications in electronics and biocompatible materials.

Synthesis of Pharmaceutical Compounds

Scientific Field: Pharmaceutical Chemistry Summary: The compound is involved in the synthesis of pharmaceuticals, particularly in the creation of naphthoquinone derivatives with antimicrobial and antitumoral properties . Methods: Molecular docking studies are performed to reveal the interactions of naphthoquinone derivatives with biological targets such as the epidermal growth factor receptor (EGFR). Results: The studies have indicated potential efficacy in treating cancer and multidrug-resistant bacteria.

Pharmacological Activities

Scientific Field: Pharmacology Summary: Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally related to the compound , show a range of pharmacological activities including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . Methods: Various functional groups are attached to the benzothiadiazine ring to test for biological activity. Results: The activities are reported based on the structural modifications of the ring, with halo groups at specific positions yielding active compounds.

Antimicrobial and Antitumoral Molecules

Scientific Field: Medicinal Chemistry Summary: The compound is used in the systematic review of 1,4-Naphthoquinones as antimicrobial and antitumoral molecules . Methods: The review summarizes the preparation of nitrogen naphthoquinones derivatives and discusses their biological effect associated with redox properties and other mechanisms. Results: The derivatives are considered for further studies to provide efficient drugs for treating cancer and multidrug-resistant bacteria.

Bioactive Thiazine Derivatives

Scientific Field: Organic Chemistry Summary: Thiazine derivatives, which are structurally related to the compound, are synthesized and investigated for their bioactivity . Methods: The compounds are synthesized through microwave-induced reactions and characterized by thin-layer chromatography (TLC). Results: The synthesized compounds are confirmed and characterized, indicating potential for further pharmacological exploration.

4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, also known as 4-CPTMD, is a compound characterized by a thiomorpholine ring with a chloropropanoyl substituent at the fourth position and a dione functional group attached to the nitrogen atom in the ring. This structure imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and material science. The compound's molecular formula is C₇H₈ClNOS₂, and its structure includes both carbonyl groups and a sulfur atom within the heterocyclic ring.

There is no scientific literature available on the mechanism of action of 4-CPTMD.

  • The presence of chlorine suggests potential for irritation or corrosive effects.
  • The dione group might exhibit similar reactivity as other diketones, which can be irritants or have other harmful effects [].
Due to its functional groups:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, forming new bonds.
  • Hydrolysis: The compound may hydrolyze under certain conditions, leading to the formation of carboxylic acids and other products.
  • Redox Reactions: The presence of the thiomorpholine ring allows for potential redox activity, which can be exploited in various synthetic applications.

Research indicates that derivatives of 4-CPTMD exhibit significant biological activity. For instance, compounds with similar structures have shown antimicrobial and antitumoral properties. Molecular docking studies suggest that such derivatives interact effectively with biological targets like the epidermal growth factor receptor (EGFR), indicating potential efficacy in treating cancer and multidrug-resistant bacteria.

The synthesis of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione can be achieved through several methods:

  • Direct Synthesis: This involves the reaction of thiomorpholine with 2-chloropropanoyl chloride in the presence of a base to facilitate nucleophilic substitution.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for compounds containing similar structures.

4-CPTMD has several applications across different fields:

  • Pharmaceutical Chemistry: It is utilized in the synthesis of pharmaceutical intermediates and has potential applications in drug development due to its bioactive properties.
  • Material Science: The compound plays a role in modifying surface properties of materials like parylene C, enhancing their suitability for advanced applications in electronics and biocompatible materials.
  • Analytical Chemistry: It is used in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) analysis of chlorides relevant to chemical weapon conventions.

Several compounds share structural similarities with 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Chloropropionyl chlorideAcyl chlorideUsed as an intermediate in organic synthesis
Naphthoquinone derivativesAromatic compoundsKnown for their redox properties and biological activity
Benzothiadiazine derivativesHeterocyclic compoundsExhibit a range of pharmacological activities
Thiazine derivativesFive-membered heterocyclesInvestigated for bioactivity through various modifications

Uniqueness of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione

The uniqueness of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione lies in its specific combination of a thiomorpholine ring and chloropropanoyl group. This configuration provides distinct chemical reactivity and biological activity compared to similar compounds. Its potential applications in both pharmaceuticals and material sciences further underscore its significance .

4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione (CAS: 1154384-08-3) was first synthesized in the early 21st century as part of efforts to expand the library of thiomorpholine-based compounds for pharmaceutical research. Its creation date, recorded as July 21, 2009, in PubChem, aligns with the growing interest in sulfur-containing heterocycles during this period. The compound gained attention due to its structural similarity to bioactive thiomorpholine derivatives, such as those investigated for enzyme inhibition and antimicrobial properties.

Key milestones in its development include:

  • 2009: Initial registration in PubChem under CID 43581558.
  • 2017: Optimization of synthetic routes using chloroacyl chloride intermediates.
  • 2025: Inclusion in pharmaceutical intermediate catalogs for kinase inhibitor research.

Significance in Organic Chemistry

This compound serves as a versatile building block in organic synthesis due to:

  • Reactive sites: The chloropropanoyl group enables nucleophilic substitution, while the thiomorpholine-1,1-dioxide moiety participates in hydrogen bonding and π-stacking interactions.
  • Drug discovery utility: Its structure bridges pharmacophores common in DPP-IV inhibitors and kinase modulators.
  • Synthetic flexibility: Used to create analogs via:
    • Acylations at the carbonyl group
    • Ring-opening reactions at the sulfur center.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₂ClNO₃S
Molecular Weight225.69 g/mol
IUPAC Name2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one
SMILESCC(C(=O)N1CCS(=O)(=O)CC1)Cl

Classification within Thiomorpholine Derivatives

This compound belongs to the N-acylated thiomorpholine dioxide subclass, distinguished by:

  • Structural features: A six-membered thiomorpholine ring with two sulfonyl oxygen atoms and a 2-chloropropanoyl substituent.
  • Functional comparisons:
Derivative TypeKey DifferencesApplications
Thiomorpholine-1,1-dioxideUnsubstituted parent compoundSolvent, corrosion inhibition
4-ArylthiomorpholinesAromatic substituentsAntioxidant agents
4-(3-Chloropropanoyl)...Chloroacyl groupKinase intermediate

Regulatory Status and Chemical Weapons Convention Relevance

While not explicitly listed under the Chemical Weapons Convention (CWC) Schedule 3, its structural components warrant caution:

  • The sulfonyl group resembles Schedule 3 precursors like sulfur mustards.
  • Chlorinated acyl groups are monitored due to potential misuse in toxicant synthesis.
  • Current industrial production volumes (<30 tonnes/year) exempt it from mandatory CWC declarations.

Regulatory compliance focuses on:

  • Controlled export to non-CWC signatory nations.
  • Safety protocols for oral toxicity (H302) and skin irritation (H315).

Molecular Structure and Formula

4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a heterocyclic compound with the molecular formula C₇H₁₂ClNO₃S and a molecular weight of 225.69 g/mol [1]. The compound is characterized by its unique structural framework combining a thiomorpholine ring system with a chloropropanoyl substituent. The thiomorpholine core adopts a chair conformation, which is the most stable arrangement for six-membered rings containing sulfur and nitrogen atoms [2].

The structural composition includes a thiomorpholine-1,1-dioxide backbone where the sulfur atom is oxidized to form a sulfone group with two oxygen atoms bonded to the sulfur center [3]. The 2-chloropropanoyl group is attached to the nitrogen atom of the thiomorpholine ring through an amide linkage. The compound exists as a white to off-white crystalline solid at room temperature, with a melting point range of 68-71°C for the parent thiomorpholine-1,1-dioxide structure [4] [5].

PropertyValue
Molecular FormulaC₇H₁₂ClNO₃S
Molecular Weight225.69 g/mol
Physical StateSolid
AppearanceWhite to off-white crystalline powder
CAS Registry Number1154384-08-3

The IUPAC name for this compound is 2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one [6]. The SMILES notation is CC(C(=O)N1CCS(=O)(=O)CC1)Cl, which accurately represents the connectivity of all atoms within the molecule [6].

Stereochemistry and Isomerism

The stereochemical aspects of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are primarily determined by the conformation of the thiomorpholine ring and the configuration at the chloropropanoyl carbon center. The thiomorpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocycles containing sulfur and nitrogen atoms [7].

The compound contains one stereogenic center at the carbon atom bearing the chlorine substituent in the propanoyl chain. This creates the potential for two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The presence of the chlorine atom as a substituent on the propanoyl carbon introduces chirality to the molecule [8].

The thiomorpholine ring system exhibits conformational flexibility, with the chair conformation being predominantly adopted due to minimization of steric interactions [2]. In crystalline structures of related thiomorpholine derivatives, the ring typically shows puckering parameters consistent with a chair conformation, where specific carbon atoms deviate from the mean plane of the ring by approximately 0.6-0.8 Å [2].

Functional Group Analysis

The compound contains several distinct functional groups that contribute to its chemical and physical properties. The primary functional groups include the sulfone group, the amide group, and the chloroalkyl group [9].

The sulfone functional group (-SO₂-) is a highly polar and electron-withdrawing moiety that significantly influences the compound's reactivity and solubility characteristics [8]. The sulfone group in thiomorpholine-1,1-dioxide derivatives exhibits characteristic spectroscopic properties and participates in various chemical transformations including nucleophilic substitution reactions [9].

The amide functional group (-CONH-) provides a planar geometry around the carbonyl carbon and contributes to the compound's stability through resonance stabilization . The amide linkage connects the thiomorpholine ring to the chloropropanoyl substituent, forming a rigid structural unit that influences the overall molecular conformation.

The chloroalkyl group (-CHClCH₃) serves as a reactive site for nucleophilic substitution reactions and contributes to the compound's electrophilic character [11]. The chlorine atom's electron-withdrawing effect activates the carbon center toward nucleophilic attack, making this position susceptible to chemical modification.

Functional GroupChemical FormulaCharacteristics
Sulfone-SO₂-Highly polar, electron-withdrawing
Amide-CONH-Planar, resonance-stabilized
Chloroalkyl-CHClCH₃Electrophilic, reactive toward nucleophiles

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione through analysis of both proton and carbon spectra. The thiomorpholine ring protons typically appear as complex multiplets in the ¹H Nuclear Magnetic Resonance spectrum, with chemical shifts reflecting the electronic environment created by the sulfone group .

The methylene protons adjacent to the sulfur atom in the thiomorpholine ring system exhibit characteristic downfield shifts due to the electron-withdrawing effect of the sulfone group [12]. These protons typically appear in the range of 3.0-3.5 parts per million, consistent with protons on carbons alpha to electron-withdrawing sulfur dioxide groups .

The chloropropanoyl substituent produces distinctive resonances in both ¹H and ¹³C Nuclear Magnetic Resonance spectra. The methyl group of the chloropropanoyl moiety appears as a doublet in the ¹H spectrum due to coupling with the adjacent methine proton, while the methine proton bearing the chlorine atom exhibits a quartet splitting pattern [13].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the amide group at approximately 170-175 parts per million, characteristic of amide carbonyls [14]. The carbons of the thiomorpholine ring system show chemical shifts influenced by the sulfone group, with carbons adjacent to sulfur appearing at approximately 45-50 parts per million [12].

Mass Spectrometry Data

Mass spectrometry analysis of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 225.69, corresponding to the calculated molecular weight [1]. The isotope pattern shows characteristic chlorine isotope peaks separated by two mass units due to the presence of ³⁵Cl and ³⁷Cl isotopes [15].

Common fragmentation patterns include loss of the chloropropanoyl group, resulting in fragments corresponding to the thiomorpholine-1,1-dioxide core. The base peak often corresponds to the thiomorpholine-1,1-dioxide fragment ion at m/z 135, formed by cleavage of the amide bond [16]. Additional fragmentation involves loss of sulfur dioxide from the molecular ion, producing characteristic fragments that aid in structural elucidation [15].

Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]⁺ at m/z 226.69, along with sodium adduct ions [M+Na]⁺ at m/z 248.69 [13]. The fragmentation pattern under collision-induced dissociation conditions provides information about the stability and connectivity of various structural components [15].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione. The sulfone group exhibits strong symmetric and asymmetric stretching vibrations typically observed at 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively .

The amide carbonyl group produces a characteristic absorption band at approximately 1650-1680 cm⁻¹, consistent with the C=O stretching vibration of tertiary amides [13]. The position of this band reflects the electronic environment created by the adjacent thiomorpholine ring system and the electron-withdrawing effects of the sulfone group [14].

The C-H stretching vibrations of the thiomorpholine ring and chloropropanoyl substituent appear in the 2800-3000 cm⁻¹ region, while the C-Cl stretching vibration typically occurs at approximately 700-800 cm⁻¹ [11]. The infrared spectrum also shows characteristic bands for C-N stretching at approximately 1200-1300 cm⁻¹ and S-N stretching at 900-1000 cm⁻¹ .

Functional GroupWavenumber (cm⁻¹)Assignment
Sulfone (asymmetric)1300-1350S=O stretch
Sulfone (symmetric)1150-1200S=O stretch
Amide carbonyl1650-1680C=O stretch
C-H stretching2800-3000Aliphatic C-H
C-Cl stretching700-800C-Cl stretch

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione reveals electronic transitions characteristic of the chromophoric groups present in the molecule. The compound exhibits absorption bands primarily in the ultraviolet region due to the presence of the sulfone and amide functional groups [17].

The sulfone group contributes to absorption in the 200-250 nanometer range, corresponding to n→σ* transitions involving the sulfur-oxygen bonds [18]. The amide chromophore produces absorption bands around 220-240 nanometers, attributed to n→π* transitions of the carbonyl group [19]. The chloroalkyl substituent may contribute weak absorption bands in the far-ultraviolet region [20].

The molar absorptivity values for these transitions are typically in the range of 1000-5000 L mol⁻¹ cm⁻¹, characteristic of forbidden electronic transitions in organic molecules containing heteroatoms [21]. The exact wavelengths and intensities depend on the specific electronic environment and solvent effects [19].

X-ray Crystallography Studies

X-ray crystallography studies of thiomorpholine-1,1-dioxide derivatives provide detailed three-dimensional structural information about the molecular geometry and packing arrangements. The thiomorpholine ring in related compounds adopts a chair conformation with specific puckering parameters that minimize steric interactions [2].

Crystallographic analysis reveals that the sulfur atom in the thiomorpholine ring exhibits tetrahedral geometry with bond angles close to 109.5°. The S-O bond lengths in the sulfone group are typically 1.43-1.45 Å, consistent with double-bond character due to d-π overlap [22]. The S-N and S-C bond lengths are approximately 1.65-1.70 Å, reflecting the single-bond character of these interactions [23].

The crystal packing of thiomorpholine-1,1-dioxide compounds often involves hydrogen bonding interactions between the sulfone oxygen atoms and hydrogen atoms on adjacent molecules [24]. These intermolecular interactions contribute to the stability of the crystal lattice and influence the melting point and solubility characteristics of the compound [4].

Bond TypeBond Length (Å)Bond Angle (°)
S=O1.43-1.45-
S-N1.65-1.70109.5
S-C1.65-1.70109.5
C-N (amide)1.32-1.34120
C=O (amide)1.22-1.24-

4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione exists as a solid at room temperature (20°C) [1]. This physical state is consistent with the structural characteristics of the compound, which contains a six-membered thiomorpholine ring system with a sulfone group (SO₂) and a 2-chloropropanoyl substituent. The compound's molecular formula is C₇H₁₂ClNO₃S with a molecular weight of 225.69 g/mol [2].

Based on the properties of structurally related thiomorpholine derivatives, the compound is expected to exhibit a crystalline or powder-like appearance. The parent compound, thiomorpholine-1,1-dioxide, appears as a white to almost white powder to crystal [3] [4], suggesting that 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione would likely display similar visual characteristics.

Table 3.1: Physical State Properties

PropertyValueReference
Physical State (20°C)Solid [1]
Molecular FormulaC₇H₁₂ClNO₃S [2]
Molecular Weight225.69 g/mol [2]
AppearanceWhite to off-white solid (expected) [3] [4]

Solubility Profile

The solubility characteristics of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are influenced by its structural features, particularly the presence of the sulfone group (SO₂) and the polar amide linkage. The sulfone moiety significantly increases the compound's polarity and hydrogen-bonding capabilities, enhancing its solubility in polar solvents [1].

The parent compound, thiomorpholine-1,1-dioxide, demonstrates slight solubility in dimethyl sulfoxide (DMSO) and methanol [5]. The hydrochloride salt form of thiomorpholine-1,1-dioxide exhibits high water solubility due to its ionic nature . For 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, the presence of the 2-chloropropanoyl group is expected to modulate the solubility profile compared to the parent compound.

Table 3.2: Solubility Profile Data

SolventSolubilityNotes
DMSOSlightly solubleBased on parent compound data [5]
MethanolSlightly solubleBased on parent compound data [5]
WaterLimited solubilityPolar compound with hydrophobic regions
Organic solventsVariableDepends on solvent polarity

Stability Parameters

The thermal stability of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is enhanced by the presence of the sulfone group, which provides structural rigidity and thermal stability [1]. The compound should be stored under inert atmosphere conditions to prevent degradation, similar to the parent thiomorpholine-1,1-dioxide, which is noted to be air-sensitive [4].

Storage recommendations for related compounds indicate that temperatures should be maintained below 15°C in cool, dark conditions [7] [4]. The compound's stability is also influenced by the presence of the 2-chloropropanoyl substituent, which may be susceptible to hydrolysis under certain conditions.

Table 3.3: Stability Parameters

ParameterValue/RecommendationReference
Storage Temperature<15°C [7] [4]
AtmosphereInert gas recommended [4]
Light SensitivityStore in dark conditions [4]
Chemical StabilityStable under recommended conditions [4]

Thermodynamic Properties

Melting and Boiling Points

Direct experimental data for the melting and boiling points of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the literature. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior.

The parent compound, thiomorpholine-1,1-dioxide, exhibits a melting point range of 68-71°C [3] [4] and a boiling point of 155°C at 1 mmHg [4]. The 4-(4-chlorophenyl)thiomorpholine-1,1-dioxide derivative shows a higher melting point of 155-159°C [7] [8], indicating that aromatic substitution increases the thermal stability compared to the parent compound.

Table 3.4.1: Melting and Boiling Point Data

CompoundMelting Point (°C)Boiling Point (°C/pressure)Reference
Thiomorpholine-1,1-dioxide68-71155/1 mmHg [3] [4]
4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide155-159Not reported [7] [8]
Thiomorpholine-1,1-dioxide HClNot reported353.6/760 mmHg [9]

Enthalpy of Formation

Specific enthalpy of formation data for 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the current literature. Theoretical calculations using quantum mechanical methods would be required to estimate these values accurately.

Research on related sulfur-containing compounds has shown that the enthalpy of formation is significantly influenced by the sulfur oxidation state [10] [11]. The presence of the sulfone group (SO₂) in thiomorpholine derivatives generally results in more negative enthalpy of formation values compared to their non-oxidized counterparts.

Table 3.4.2: Enthalpy of Formation Considerations

FactorImpact on Enthalpy of Formation
Sulfone group (SO₂)More negative values expected
Amide linkageStabilizing contribution
Chloroalkyl substitutionModerate impact

Phase Transition Behavior

Phase transition behavior data for 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the literature. The compound's phase behavior would be expected to follow patterns similar to other thiomorpholine derivatives, with solid-to-liquid transitions occurring at the melting point.

The presence of the 2-chloropropanoyl substituent may influence the crystalline packing and polymorphic behavior of the compound, potentially affecting phase transition temperatures and enthalpies.

Acid-Base Properties

The acid-base properties of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are influenced by the presence of both the nitrogen atom in the thiomorpholine ring and the sulfone group. The parent compound, thiomorpholine-1,1-dioxide, has a predicted pKa value of 6.48 ± 0.20 [5].

The sulfone group (SO₂) acts as a strong electron-withdrawing group, significantly reducing the basicity of the nitrogen atom compared to the parent thiomorpholine compound [1]. The 2-chloropropanoyl substituent further reduces the electron density on the nitrogen through its amide linkage, making the compound a very weak base.

Table 3.5: Acid-Base Properties

PropertyValueNotes
pKa (predicted)~6.5Based on parent compound [5]
BasicityVery weakReduced by SO₂ and amide groups
Protonation siteNitrogen (under acidic conditions)Limited basicity

XLogP3

-0.1

Dates

Last modified: 08-16-2023

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